1-tert-Butoxycarbonyl-1H-pyrazole-4-boronic acid
Description
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Properties
IUPAC Name |
[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-4-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BN2O4/c1-8(2,3)15-7(12)11-5-6(4-10-11)9(13)14/h4-5,13-14H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUEPVMMFUSDDBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)C(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40915326 | |
| Record name | [1-(tert-Butoxycarbonyl)-1H-pyrazol-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40915326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947533-31-5, 1188405-87-9 | |
| Record name | [1-(tert-Butoxycarbonyl)-1H-pyrazol-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40915326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-tert-Butoxycarbonyl-1H-pyrazole-4-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-tert-Butoxycarbonyl-1H-pyrazole-4-boronic acid
This technical guide provides a comprehensive overview of the synthetic protocols for 1-tert-Butoxycarbonyl-1H-pyrazole-4-boronic acid and its common precursor, the pinacol ester. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental procedures, quantitative data, and a visual representation of the synthetic pathway.
Synthetic Strategies and Data Overview
The synthesis of this compound pinacol ester, a key intermediate, can be primarily achieved through two main routes:
-
Palladium-Catalyzed Borylation: This method involves the reaction of a 1-Boc-4-halogenopyrazole with a boron source, typically pinacol diboron, in the presence of a palladium catalyst.
-
Boc Protection of Pyrazole-4-boronic Acid Pinacol Ester: This approach starts with the commercially available or synthesized 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, which is then protected with a tert-Butoxycarbonyl (Boc) group.
The following table summarizes the quantitative data from representative synthetic protocols.
| Starting Material | Reagents | Solvent | Catalyst | Yield (%) | Reference |
| 1-Boc-4-iodopyrazole | Pinacol diboron, Potassium acetate | Dioxane | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 80.2 | [1] |
| 4-Pyrazoleboronic acid pinacol ester | Di-tert-butyl dicarbonate (Boc₂O), 4-Dimethylaminopyridine (DMAP) | Dichloromethane | N/A | 85 | [2] |
| 4-Pyrazoleboronic acid pinacol ester | Di-tert-butyl dicarbonate (Boc₂O), 4-Dimethylaminopyridine (DMAP), N,N-Diisopropylethylamine (DIPEA) | Dichloromethane | N/A | 99.68 | [2] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Protocol 1: Palladium-Catalyzed Borylation of 1-Boc-4-iodopyrazole
This protocol describes the synthesis of 1-Boc-pyrazole-4-boronic acid pinacol ester from 1-Boc-4-iodopyrazole.[1]
Materials:
-
1-Boc-4-iodopyrazole (0.1 mol)
-
Pinacol diboron (0.1 mol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate
-
Dioxane
Procedure:
-
To a reaction vessel, add 1-Boc-4-iodopyrazole (29.4 g, 0.1 mol), pinacol diboron (25.4 g, 0.1 mol), potassium acetate, and a catalytic amount of [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II).[1]
-
Add dioxane as the solvent.
-
Heat the reaction mixture at a temperature between 25-110 °C.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC-MS).
-
Upon completion, the reaction mixture is worked up to isolate the 1-Boc-4-pyrazole boronic acid pinacol ester.[1]
-
The crude product can be purified by crystallization or column chromatography.
Protocol 2: Boc Protection of 4-Pyrazoleboronic acid pinacol ester
This protocol details the synthesis of 1-Boc-pyrazole-4-boronic acid pinacol ester starting from 4-Pyrazoleboronic acid pinacol ester.[2]
Materials:
-
4-Pyrazoleboronic acid pinacol ester (6.0 mmol)
-
Di-tert-butyl dicarbonate (Boc₂O) (7.2 mmol)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Dichloromethane (40 mL)
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium chloride solution
Procedure:
-
Dissolve 4-Pyrazoleboronic acid pinacol ester (1.16 g, 6.0 mmol) and di-tert-butyl dicarbonate (1.58 g, 7.2 mmol) in dichloromethane (40 mL).[2]
-
Add a catalytic amount of 4-dimethylaminopyridine (102 mg, 0.84 mmol).[2]
-
Stir the reaction mixture at room temperature for 4 hours.[2]
-
Monitor the reaction for completion.
-
After the reaction is complete, add water to the reaction system.[2]
-
Extract the product with ethyl acetate.[2]
-
Wash the organic phase with a saturated aqueous sodium chloride solution.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude product, 1-Boc-pyrazole-4-boronic acid pinacol ester, was obtained with an 85% yield (1.5 g).[2]
Synthetic Pathway Visualization
The following diagram illustrates the key synthetic transformations for preparing this compound pinacol ester.
Caption: Synthetic routes to this compound.
References
Technical Guide: Spectral and Experimental Profile of 1-tert-Butoxycarbonyl-1H-pyrazole-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral and experimental characteristics of 1-tert-Butoxycarbonyl-1H-pyrazole-4-boronic acid, a key building block in medicinal chemistry and organic synthesis. Due to the limited availability of public domain spectral data for this specific boronic acid, this guide also includes data for its closely related pinacol ester derivative to provide valuable comparative insights.
Chemical Identity and Physical Properties
This compound is a white solid at room temperature.[1] It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the pyrazole nitrogen and a boronic acid functional group at the 4-position.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₃BN₂O₄ | |
| Molecular Weight | 212.01 g/mol | |
| CAS Number | 947533-31-5, 1188405-87-9 | |
| Melting Point | 157-161 °C | |
| Appearance | White Solid | [1] |
Spectral Data
Detailed experimental spectral data for this compound is not extensively available in peer-reviewed literature. However, data for its common synthetic precursor and derivative, 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (the pinacol ester), is available and provides a strong indication of the expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2.1: ¹H NMR Spectral Data for 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in CDCl₃ [2]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.39 | s | 1H | Pyrazole H-5 |
| 7.93 | s | 1H | Pyrazole H-3 |
| 1.65 | s | 9H | Boc (C(CH₃)₃) |
| 1.33 | s | 12H | Pinacol (C(CH₃)₂) |
Note: For the target boronic acid, the signals for the pinacol group at 1.33 ppm would be absent. The protons of the B(OH)₂ group are often broad and may not be observed or could be exchanged with residual water in the NMR solvent.
Infrared (IR) Spectroscopy
Table 2.2: Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3600-3200 | Broad, Strong | O-H stretch (from B(OH)₂ and absorbed water) |
| ~2980-2930 | Medium | C-H stretch (aliphatic, from Boc group) |
| ~1750-1730 | Strong | C=O stretch (from Boc group) |
| ~1550 | Medium | C=N stretch (pyrazole ring) |
| ~1370 | Strong | B-O stretch |
| ~1160 | Strong | C-O stretch (from Boc group) |
Mass Spectrometry (MS)
Detailed mass spectral data is not publicly available. The expected molecular ion peak would correspond to the compound's molecular weight.
Table 2.3: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 212.09 | [M]⁺ (Exact Mass) |
| 213.09 | [M+H]⁺ (Protonated Molecule) |
| 156.07 | [M - C₄H₈O]⁺ (Loss of isobutylene from Boc) |
| 112.05 | [M - C₅H₉O₂]⁺ (Loss of Boc group) |
Experimental Protocols
The following are detailed, representative protocols for the acquisition of spectral data for this compound.
Synthesis Workflow
The synthesis of pyrazole-4-boronic acids often involves a multi-step process, which can be generalized as follows:
Caption: Generalized synthetic workflow for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or CDCl₃) in a clean, dry NMR tube. Note: Boronic acids can sometimes be challenging to dissolve and may exist in equilibrium with their boroxine anhydrides. Using a solvent like DMSO-d₆ can help in obtaining sharper signals for the B(OH)₂ protons.
-
Gently agitate the tube to ensure complete dissolution.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
Acquire a ¹³C NMR spectrum. A larger number of scans will be necessary (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol
-
Instrumentation: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Perform a background subtraction to obtain the final spectrum of the sample.
-
Mass Spectrometry (MS) Protocol
-
Instrumentation: A high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solution may be directly infused into the mass spectrometer or introduced via a liquid chromatography system.
-
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Set the mass range to cover the expected molecular weight of the compound and its potential fragments.
-
Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow rates, and temperature) to achieve a stable and intense signal.
-
Signaling Pathways and Applications
This compound and its derivatives are valuable intermediates in the synthesis of more complex molecules, particularly in the development of pharmaceuticals. They are frequently employed in Suzuki-Miyaura cross-coupling reactions to introduce the pyrazole moiety into various molecular scaffolds.
Caption: Logical relationship of 1-Boc-1H-pyrazole-4-boronic acid in Suzuki-Miyaura cross-coupling.
This versatile building block has been utilized in the synthesis of inhibitors for various enzymes and receptors, making it a compound of significant interest in drug discovery programs targeting cancer, inflammatory diseases, and other conditions.
References
An In-depth Technical Guide to the Synthesis of 1-Boc-pyrazole-4-boronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis of 1-Boc-pyrazole-4-boronic acid pinacol ester, a key building block in medicinal chemistry and materials science. This document outlines common synthetic methodologies, provides detailed experimental protocols, and presents quantitative data in a structured format.
Introduction
1-Boc-pyrazole-4-boronic acid pinacol ester is a versatile reagent frequently utilized in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a pyrazole moiety into complex molecules.[1] The tert-butyloxycarbonyl (Boc) protecting group offers stability and facilitates controlled reactions, while the boronic acid pinacol ester functionality allows for efficient carbon-carbon bond formation. This compound is an important intermediate in the synthesis of various biologically active molecules, including kinase inhibitors.[2]
Synthetic Methodologies
The synthesis of 1-Boc-pyrazole-4-boronic acid pinacol ester is primarily achieved through two main routes:
-
Boc Protection of Pyrazole-4-boronic acid pinacol ester: This is a direct and widely used method involving the protection of the pyrazole nitrogen with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
-
Palladium-Catalyzed Borylation of 1-Boc-4-halopyrazole: This method involves a cross-coupling reaction between a 1-Boc-4-iodopyrazole or 1-Boc-4-bromopyrazole and a diboron reagent, catalyzed by a palladium complex.[3]
This guide will focus on the first methodology, for which detailed experimental data is readily available.
Experimental Protocols
Method 1: Boc Protection of 4-Pyrazoleboronic acid pinacol ester
This procedure involves the reaction of 4-pyrazoleboronic acid pinacol ester with di-tert-butyl dicarbonate in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).
Detailed Experimental Protocol:
-
To a solution of 4-pyrazoleboronic acid pinacol ester (1.16 g, 6.0 mmol) in dichloromethane (40 mL), add di-tert-butyl dicarbonate (1.58 g, 7.2 mmol).[4]
-
Add a catalytic amount of 4-dimethylaminopyridine (102 mg, 0.84 mmol).[4]
-
Stir the reaction mixture at room temperature for 4 hours.[4]
-
Upon completion of the reaction (monitored by TLC, petroleum ether:ethyl acetate = 3:1), add water to the reaction system.[4]
-
Extract the aqueous layer with ethyl acetate.[4]
-
Wash the combined organic phase with a saturated aqueous sodium chloride solution.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[4]
-
The crude product, 1-Boc-pyrazole-4-boronic acid pinacol ester, can be further purified if necessary.[4]
An alternative workup involves dissolving the crude product in dichloromethane and washing with 0.5M dilute hydrochloric acid, followed by a saturated brine wash.[4]
Quantitative Data Summary
The following tables summarize the quantitative data for the Boc protection method.
Table 1: Reagent Quantities and Molar Equivalents
| Reagent | Molecular Weight ( g/mol ) | Mass/Volume | Moles (mmol) | Molar Equivalent |
| 4-Pyrazoleboronic acid pinacol ester | 194.06 | 1.16 g | 6.0 | 1.0 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 1.58 g | 7.2 | 1.2 |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 102 mg | 0.84 | 0.14 |
| Dichloromethane | - | 40 mL | - | - |
Table 2: Reaction Conditions and Yield
| Parameter | Value |
| Temperature | Room Temperature |
| Reaction Time | 4 hours |
| Product Yield | 1.5 g (85%) |
A similar procedure using N-ethyl-N,N-diisopropylamine and a larger excess of Boc₂O overnight at room temperature has reported a yield of 99.68%.[4]
Visualized Workflows and Pathways
Synthetic Pathway
Caption: Synthetic pathway for 1-Boc-pyrazole-4-boronic acid pinacol ester.
Experimental Workflow
References
An In-Depth Technical Guide to 1-tert-Butoxycarbonyl-1H-pyrazole-4-boronic acid: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 1-tert-Butoxycarbonyl-1H-pyrazole-4-boronic acid. This valuable building block is frequently utilized in medicinal chemistry and materials science, primarily as a coupling partner in palladium-catalyzed cross-coupling reactions.
Molecular Structure and Physicochemical Properties
This compound is a stable, white solid at room temperature. The molecule incorporates a pyrazole ring, a versatile pharmacophore, protected at the N1 position with a tert-butoxycarbonyl (Boc) group. The boronic acid moiety at the C4 position makes it an ideal substrate for Suzuki-Miyaura cross-coupling reactions.
Below is a summary of its key physicochemical properties:
| Property | Value | Reference |
| Molecular Formula | C₈H₁₃BN₂O₄ | [1][2] |
| Molecular Weight | 212.01 g/mol | [1][2] |
| CAS Number | 947533-31-5 | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 157-161 °C | |
| Purity (Typical) | ≥95% - 98% | [3] |
A 2D representation of the molecular structure is provided below:
Synthesis Protocols
The synthesis of this compound is typically achieved through a two-step process involving the formation of the corresponding pinacol ester followed by hydrolysis.
Synthesis of 1-Boc-pyrazole-4-boronic acid pinacol ester
A common method for the synthesis of the pinacol ester involves the palladium-catalyzed cross-coupling of a 4-halopyrazole with bis(pinacolato)diboron.
Experimental Protocol:
To a solution of 4-iodopyrazole in a suitable solvent such as isopropanol, are added 1-Boc-4-iodopyrazole, pinacol diboron, a palladium catalyst such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II), and a weak base like sodium acetate. The reaction mixture is heated under an inert atmosphere for several hours. After completion, the product is isolated by filtration and purified by extraction and evaporation of the solvent.
| Reactant | Molar Ratio |
| 1-Boc-4-iodopyrazole | 1 |
| Pinacol diboron | 1 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | 0.01 |
| Sodium acetate | 1 |
Note: This is a representative protocol and specific conditions may vary.
A typical workflow for this synthesis is illustrated below:
Hydrolysis to this compound
The final boronic acid can be obtained by the hydrolysis of the pinacol ester.
Experimental Protocol:
Applications in Suzuki-Miyaura Cross-Coupling Reactions
This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions to form C-C bonds, which is a fundamental transformation in the synthesis of numerous pharmaceuticals and functional materials.
General Experimental Protocol for Suzuki-Miyaura Coupling:
A mixture of the aryl halide (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) in a suitable solvent system (e.g., dioxane/water, toluene/water, or DMF) is degassed and heated under an inert atmosphere until the starting material is consumed. The product is then isolated through standard workup procedures including extraction and purification by column chromatography.
The catalytic cycle for this reaction is depicted below:
Role in Drug Discovery and Signaling Pathways
The pyrazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs that target a wide range of diseases. Pyrazole-containing compounds are known to act as inhibitors of various protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival.
For instance, pyrazole derivatives have been shown to target kinases such as Janus kinases (JAKs), Bruton's tyrosine kinase (BTK), and cyclin-dependent kinases (CDKs). Inhibition of these kinases can disrupt aberrant signaling pathways implicated in cancer and inflammatory diseases.
The diagram below illustrates a simplified representation of a generic kinase signaling pathway that can be targeted by pyrazole-based inhibitors.
Safety and Handling
This compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
This technical guide serves as a foundational resource for researchers and professionals working with this compound. The information provided on its structure, synthesis, and applications will aid in its effective utilization in the laboratory for the development of novel chemical entities.
References
An In-depth Technical Guide to the Safe Handling and Use of 1-tert-Butoxycarbonyl-1H-pyrazole-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 1-tert-Butoxycarbonyl-1H-pyrazole-4-boronic acid, a key building block in modern organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds. Adherence to the following protocols is crucial for ensuring laboratory safety and experimental success.
Chemical and Physical Properties
This compound is a white solid at room temperature and is stable under normal conditions.[1] Its key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₈H₁₃BN₂O₄[2][3] |
| Molecular Weight | 212.01 g/mol [2][3] |
| Appearance | White solid[1] |
| Melting Point | 157-161 °C[3] |
| Storage Temperature | 2-8°C[3] |
| Solubility | Soluble in organic solvents such as methanol, and dioxane. |
Safety and Hazard Information
This compound is classified as hazardous. The following table outlines its hazard classifications and corresponding precautionary statements according to the Globally Harmonized System (GHS).
| Hazard Class | GHS Hazard Statement | Precautionary Codes |
| Skin Irritation (Category 2) | H315: Causes skin irritation[2][3] | P264, P280, P302+P352, P332+P313, P362 |
| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation[2][3] | P264, P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[2][3] | P261, P271, P304+P340, P312, P403+P233, P405 |
| Combustible Solids | - | Storage Class: 11[3] |
Safe Handling and Storage
Proper handling and storage are paramount to mitigating the risks associated with this compound.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure that eyewash stations and safety showers are readily accessible.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Change gloves immediately if they become contaminated.
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.
Handling Procedures:
-
Avoid breathing dust.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Keep away from heat, sparks, and open flames.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Recommended storage temperature is 2-8°C.[3]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
First-Aid Measures
In the event of exposure, follow these first-aid procedures:
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Disposal Considerations
Dispose of this chemical and its container in accordance with local, state, and federal regulations. It is recommended to use a licensed chemical waste disposal company. Do not allow the material to enter drains or waterways.
Experimental Protocol: Representative Suzuki-Miyaura Cross-Coupling Reaction
This compound is a versatile reagent in Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds. The following is a representative protocol for the coupling of this boronic acid with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane and water)
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
To a Schlenk flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 equivalents).
-
Add the palladium catalyst (0.05 equivalents) to the flask.
-
Evacuate the flask and backfill with an inert gas. Repeat this process three times.
-
Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Safe Handling Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
- 3. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 1-tert-Butoxycarbonyl-1H-pyrazole-4-boronic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1-tert-Butoxycarbonyl-1H-pyrazole-4-boronic acid, a key building block in modern organic synthesis. This document details its chemical and physical properties, provides a representative experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions, and illustrates the underlying reaction mechanism and experimental workflow.
Compound Properties
This compound is a white solid at room temperature. The tert-butoxycarbonyl (Boc) protecting group enhances its stability and solubility in organic solvents, making it a versatile reagent in synthetic chemistry. Its primary application lies in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds, introducing the pyrazole moiety into complex molecules.[1] Pyrazole rings are a common feature in many pharmaceutically active compounds and agrochemicals.[2]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Weight | 212.01 g/mol | [3][4][5] |
| Molecular Formula | C₈H₁₃BN₂O₄ | [3][4] |
| CAS Number | 947533-31-5, 1188405-87-9 | [3][4] |
| Appearance | White solid | [2] |
| Melting Point | 157-161 °C | |
| Boiling Point | 374.1 ± 52.0 °C (Predicted) | [2] |
| Density | 1.21 ± 0.1 g/cm³ (Predicted) | [2] |
| pKa | 6.87 ± 0.10 (Predicted) | [2] |
| Assay/Purity | ≥95% - 97% | [4][6] |
| Storage Temperature | 2-8°C or -20°C under inert atmosphere | [2] |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern organic chemistry, enabling the synthesis of biaryls and other coupled products.[7] this compound is an excellent coupling partner in these reactions, serving to introduce a protected pyrazole ring into a target molecule.
Reaction Mechanism
The reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Palladium(0) catalyst reacts with an aryl or vinyl halide (R¹-X), inserting itself into the carbon-halogen bond to form a Palladium(II) complex.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic substituent (the pyrazole moiety, R²) to the Palladium(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex are eliminated to form the final coupled product (R¹-R²), regenerating the Palladium(0) catalyst, which re-enters the catalytic cycle.
Experimental Protocols
The following is a representative protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This protocol is adapted from general procedures for the coupling of pyrazole derivatives.[8]
Materials
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂ or an XPhos-based precatalyst, 2-5 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, DME, or toluene)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
Procedure
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (2-5 mol%).
-
Solvent Addition: Add the anhydrous organic solvent and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Reaction: Stir the mixture vigorously and heat to the desired temperature (typically 80-110 °C) in a preheated oil bath. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-1H-pyrazole derivative.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. Its stability and reactivity in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for medicinal and synthetic chemists. The protocols and data provided in this guide serve as a comprehensive resource for the effective utilization of this important synthetic building block.
References
- 1. nbinno.com [nbinno.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound | C8H13BN2O4 | CID 44118675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(t-Butoxycarbonyl)pyrazole-4-boronic acid - CAS:1188405-87-9 - Sunway Pharm Ltd [3wpharm.com]
- 5. N-Boc-1H-pyrazole-4-boronic acid = 95 947533-31-5 [sigmaaldrich.com]
- 6. calpaclab.com [calpaclab.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling with 1-tert-Butoxycarbonyl-1H-pyrazole-4-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is particularly valuable in medicinal chemistry and drug development for the synthesis of biaryl and heteroaryl scaffolds, which are prevalent in a vast array of biologically active molecules. 1-tert-Butoxycarbonyl-1H-pyrazole-4-boronic acid is a key building block for introducing a protected pyrazole moiety, a privileged heterocycle in numerous pharmaceuticals. The resulting 4-aryl-1H-pyrazole derivatives have shown significant potential as inhibitors of various protein kinases, playing crucial roles in cell signaling pathways implicated in cancer and inflammatory diseases.
These application notes provide detailed protocols and quantitative data for the Suzuki-Miyaura coupling of this compound with a range of aryl and heteroaryl halides.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various aryl bromides. The data is compiled from analogous reactions reported in the literature and represents expected outcomes under optimized conditions.[1][2][3]
Table 1: Suzuki-Miyaura Coupling of this compound with Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | 90 | 6 | 85-95 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | XPhos Pd G2 (3) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 75-85 |
| 3 | 3-Bromopyridine | Pd(dppf)Cl₂ (5) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 70-80 |
| 4 | 1-Bromo-3,5-dimethylbenzene | XPhos Pd G2 (3) | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 80-90 |
| 5 | 2-Bromothiophene | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | 90 | 8 | 70-80 |
Yields are for the isolated Boc-protected product and are based on reported data for similar substrates.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl bromide.[2][3]
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl bromide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or XPhos Pd G2, 3 mol%)
-
Base (e.g., Na₂CO₃ or K₃PO₄, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
To a Schlenk tube, add this compound, the aryl bromide, the palladium catalyst, and the base.
-
Evacuate the tube and backfill with an inert gas (repeat this cycle three times) to ensure an oxygen-free atmosphere.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water) to the reaction mixture via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 90-100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-1-(tert-butoxycarbonyl)-1H-pyrazole.
Protocol for Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) protecting group can be readily removed under acidic conditions to yield the free 4-aryl-1H-pyrazole.
Materials:
-
4-Aryl-1-(tert-butoxycarbonyl)-1H-pyrazole (1.0 equiv)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an appropriate solvent (e.g., Dioxane)
-
Dichloromethane (DCM) as solvent
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Standard laboratory glassware
Procedure:
-
Dissolve the 4-aryl-1-(tert-butoxycarbonyl)-1H-pyrazole in dichloromethane.
-
Add an excess of the acidic solution (e.g., 20% TFA in DCM or 4M HCl in dioxane) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected 4-aryl-1H-pyrazole.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction. The cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to form the C-C bond and regenerate the catalyst.[4]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
This diagram outlines the typical workflow for the synthesis and purification of 4-aryl-1H-pyrazoles using the Suzuki-Miyaura coupling.
Caption: General workflow for the synthesis of 4-aryl-1H-pyrazoles.
Implicated Signaling Pathway: JAK/STAT Inhibition
4-Aryl-1H-pyrazole derivatives have been identified as potent inhibitors of Janus kinases (JAKs), which are key components of the JAK/STAT signaling pathway. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases.[5] The diagram below illustrates the canonical JAK/STAT pathway and the point of inhibition by 4-aryl-1H-pyrazole compounds.
Caption: Inhibition of the JAK/STAT signaling pathway by 4-aryl-1H-pyrazoles.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of Pyrazole Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of pyrazole boronic acids and their derivatives. The pyrazole moiety is a significant pharmacophore in medicinal chemistry, and these reactions are crucial for the synthesis of complex molecules in drug discovery and development.[1][2][3][4][5]
Introduction to Pyrazole Scaffolds in Drug Discovery
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This structural feature allows for diverse interactions with biological targets, making them a "privileged scaffold" in drug design.[2][5] Numerous FDA-approved drugs, such as the anti-inflammatory celecoxib and the anticancer agent crizotinib, feature a pyrazole core.[2][4] The metabolic stability of the pyrazole nucleus is a key factor in its increasing prevalence in newly approved pharmaceuticals.[2] Palladium-catalyzed cross-coupling reactions provide a powerful tool for the functionalization of the pyrazole ring, enabling the synthesis of a wide array of derivatives for structure-activity relationship (SAR) studies.[4]
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura reaction is one of the most efficient methods for the formation of C-C bonds, particularly for creating biaryl and heteroaryl structures.[6] This reaction typically involves the coupling of an organoboron compound, such as a pyrazole boronic acid, with an aryl or vinyl halide or triflate.
General Reaction Scheme:
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Application & Protocols:
Microwave-Assisted Suzuki-Miyaura Coupling in Aqueous Media
Microwave irradiation can significantly accelerate the reaction rate. The use of aqueous media aligns with the principles of green chemistry.[6]
-
Protocol 1: Microwave-Assisted Suzuki Coupling of 4'-Bromoacetophenone and Phenylboronic Acid [6]
-
Reactants: 4'-bromoacetophenone (1 mmol), phenylboronic acid (1.3 mmol).
-
Catalyst: Pyridine-pyrazole/Pd(II) complex (0.1 mol%).
-
Base: KOH (2 mmol).
-
Solvent: EtOH/H₂O (1:1, 2 mL).
-
Conditions: Microwave irradiation at 60 W.
-
Yield: High yields are generally obtained with this method. The catalyst can be recycled up to three times, though the yield drops significantly by the fifth cycle.[6]
-
Table 1: Microwave-Assisted Suzuki Coupling of Aryl Halides and Aryl Boronic Acids [6]
| Entry | Aryl Halide | Aryl Boronic Acid | Product | Yield (%) |
| 1 | 4-Bromobenzaldehyde | Phenylboronic acid | 4-Formylbiphenyl | 95 |
| 2 | 3-Bromobenzaldehyde | Phenylboronic acid | 3-Formylbiphenyl | 92 |
| 3 | 2-Bromobenzaldehyde | Phenylboronic acid | 2-Formylbiphenyl | 85 |
| 8 | 4-Chlorobromobenzene | Phenylboronic acid | 4-Chlorobiphenyl | 93 |
| 14 | 4'-Bromoacetophenone | 4-Methoxyphenylboronic acid | 4-Acetyl-4'-methoxybiphenyl | 96 |
Data extracted from a study on microwave-assisted Suzuki reactions in aqueous media.[6]
Conventional Suzuki-Miyaura Coupling of Pyrazole Triflates
Pyrazole triflates are effective coupling partners for aryl boronic acids. The addition of a supporting ligand is often crucial for achieving high yields.[7][8]
-
Protocol 2: General Procedure for Suzuki Coupling of Pyrazole Triflates [7]
-
Reactants: Pyrazole triflate (1 equiv), aryl boronic acid (3 equiv).
-
Catalyst: PdCl₂(dppf) (8 mol%).
-
Ligand: dppf (4 mol%).
-
Base: Anhydrous K₃PO₄ (3 equiv).
-
Solvent: 1,4-Dioxane (0.1 M solution of pyrazole triflate).
-
Conditions: The mixture is placed under a nitrogen atmosphere and heated in an oil bath at 100 °C for 16 hours.
-
Work-up: After cooling, the solvent is removed in vacuo. The residue is taken up in toluene and filtered through Celite. The filtrate is concentrated, and the product is purified by silica gel chromatography (Hex/EtOAc gradient).[7]
-
Table 2: Suzuki-Miyaura Coupling of Pyrazole Triflates with Arylboronic Acids [7]
| Entry | Pyrazole Triflate | Arylboronic Acid | Base | Catalyst/Ligand | Yield (%) |
| 5 | 5a | Phenylboronic acid | aq. Na₂CO₃ | PdCl₂(dppf) | Modest |
| 6 | 5a | Phenylboronic acid | K₃PO₄ | PdCl₂(dppf) | Good |
| 7 | 5a | Phenylboronic acid | K₃PO₄ | PdCl₂(dppf) | Fair |
| 9 | 5a | Phenylboronic acid | K₃PO₄ | PdCl₂(dppf)/dppf | 85 |
This table highlights the importance of the base and additional ligand in optimizing the reaction yield.[7]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides.[9] This reaction has been successfully applied to the C4-amination of pyrazoles.[10]
General Reaction Scheme:
Caption: General catalytic cycle for the Buchwald-Hartwig amination reaction.
Application & Protocols:
C4-Alkylamination of 4-Halo-1H-1-tritylpyrazoles
The choice of catalyst (palladium vs. copper) can be complementary depending on the nature of the amine.[11]
-
Protocol 3: Pd-Catalyzed Amination of 4-Bromo-1-tritylpyrazole [10][11]
-
Reactants: 4-Bromo-1-tritylpyrazole, amine (1.1-1.5 equiv).
-
Catalyst: Pd(dba)₂.
-
Ligand: tBuDavePhos.
-
Substrate Suitability: This method is effective for aryl- or alkylamines that lack a β-hydrogen atom.[10] Amines with a β-hydrogen, such as pyrrolidine and allylamine, give low yields due to β-hydride elimination.[10]
-
Table 3: Buchwald-Hartwig Coupling of 4-Bromo-1H-1-tritylpyrazole with Various Amines [10][11]
| Entry | Amine | Yield (%) | Notes |
| 1 | Piperidine | 60 | |
| 2 | Morpholine | 67 | |
| 3 | Pyrrolidine | 7 | Low yield due to β-hydride elimination. |
| 4 | Allylamine | 6 | Low yield due to β-hydride elimination. |
Data from a study on the C4-amination of halopyrazoles.[10][11]
Other Palladium-Catalyzed Cross-Coupling Reactions
While Suzuki-Miyaura and Buchwald-Hartwig are the most common, other palladium-catalyzed reactions are also valuable for pyrazole functionalization.
Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[12][13] Ligandless palladium-catalyzed Heck reactions have been used to synthesize indole-pyrazole hybrids.[14]
Caption: General catalytic cycle for the Heck reaction.
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[15] This reaction has been used to synthesize thieno[2,3-c]pyrazoles and other pyrazole derivatives.[16][17]
Caption: General catalytic cycle for the Sonogashira coupling reaction.
Stille Coupling
The Stille reaction couples an organotin compound with an organic halide.[18] It has been applied to the synthesis of 1,4,5-trisubstituted 3-trifluoromethylpyrazoles.[19]
Caption: General catalytic cycle for the Stille coupling reaction.
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc compound with an organic halide.[20][21] A protocol for the Negishi coupling of pyrazole triflates with alkyl zinc halides has been developed for quick access to 3-substituted pyrazole analogs.[19]
Caption: General catalytic cycle for the Negishi coupling reaction.
Summary and Outlook
Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis and functionalization of pyrazole-containing compounds. The Suzuki-Miyaura and Buchwald-Hartwig reactions, in particular, are well-established and offer robust protocols for the formation of C-C and C-N bonds, respectively. The continued development of new ligands and reaction conditions, including microwave-assisted and aqueous-phase reactions, is expanding the scope and applicability of these transformations in drug discovery and materials science. These methods facilitate the efficient creation of diverse chemical libraries, accelerating the identification of new therapeutic agents.
References
- 1. nbinno.com [nbinno.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-catalyzed coupling of pyrazole triflates with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Stille reaction - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. Negishi Coupling | NROChemistry [nrochemistry.com]
- 21. Negishi Coupling [organic-chemistry.org]
1-tert-Butoxycarbonyl-1H-pyrazole-4-boronic acid as a building block in organic synthesis
Application Notes: 1-tert-Butoxycarbonyl-1H-pyrazole-4-boronic acid
Introduction
This compound is a versatile bifunctional reagent extensively utilized in organic synthesis. It incorporates a pyrazole ring, a privileged scaffold in medicinal chemistry, and a boronic acid moiety, which is a key participant in palladium-catalyzed cross-coupling reactions.[1][2] The tert-Butoxycarbonyl (Boc) group serves as a protecting group for the pyrazole nitrogen, enabling regioselective functionalization and can be readily removed under various conditions to allow for further molecular elaboration.[3][4][5][6]
Key Applications
The primary utility of this building block lies in its application in Suzuki-Miyaura cross-coupling reactions . This Nobel Prize-winning reaction is a powerful method for forming carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures.[2][7] this compound serves as the organoboron partner, coupling with a wide range of aryl, heteroaryl, and vinyl halides or triflates.
-
Pharmaceutical and Drug Discovery: The pyrazole motif is a core component of numerous therapeutic agents due to its ability to form crucial hydrogen bonds with biological targets like the hinge region of kinases.[1] Consequently, this boronic acid is a critical building block in the synthesis of small molecule kinase inhibitors for oncology and other diseases.[1][8][9][10] For example, it is used to construct selective inhibitors of targets such as Bone Morphogenetic Protein Receptor Type II (BMPR2), which is implicated in pulmonary arterial hypertension and cancer.[8][11] The synthesis of such complex molecules often involves a Suzuki-Miyaura coupling as a key step to install the pyrazole headgroup.[12][13]
-
Agrochemicals: Pyrazole-containing compounds are also prevalent in the agrochemical industry, exhibiting herbicidal and insecticidal properties. The modular nature of the Suzuki-Miyaura coupling allows for the rapid generation of libraries of substituted pyrazoles for screening and optimization of biological activity.
-
Materials Science: The rigid, aromatic nature of the pyrazole ring makes it a valuable component in the design of functional organic materials.[2] This building block can be used to incorporate pyrazole units into conjugated polymers and other advanced materials with tailored electronic and optical properties.[2]
Chemical Reactivity and Handling
This compound is a solid that is generally stable to air and moisture, making it easier to handle than many other organometallic reagents.[7] The Boc protecting group is stable to the basic conditions of the Suzuki-Miyaura coupling but can be selectively removed post-coupling. While acidic conditions (e.g., TFA or HCl) are common for Boc deprotection, methods using bases or other reagents like sodium borohydride in ethanol have also been developed for specific substrates.[3][4][5][6]
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv.)
-
Aryl or heteroaryl bromide (1.0 equiv.)
-
Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 3 mol%)
-
Base (e.g., 2M aqueous Na₂CO₃ or K₂CO₃, 3.0 equiv.)
-
Solvent (e.g., 1,4-Dioxane or Toluene/Ethanol/Water mixture)
-
Nitrogen or Argon source
-
Standard organic synthesis glassware (Schlenk flask, condenser)
-
Magnetic stirrer and heating source
Procedure:
-
In a Schlenk flask, combine this compound, the aryl bromide, and the palladium catalyst.
-
Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent, followed by the aqueous base solution.
-
Heat the reaction mixture to 85-100 °C with vigorous stirring.
-
Monitor the reaction progress using TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the desired 4-aryl-1-(Boc)-pyrazole product.
Protocol 2: N-Boc Deprotection
This protocol outlines a standard procedure for removing the Boc protecting group from the pyrazole product obtained from the Suzuki-Miyaura coupling.
Materials:
-
4-Aryl-1-(Boc)-pyrazole (1.0 equiv.)
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Solvent (e.g., Dichloromethane (DCM))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the 4-aryl-1-(Boc)-pyrazole in dichloromethane.
-
Add an excess of trifluoroacetic acid (e.g., 10-20 equivalents) or a solution of 4M HCl in dioxane.
-
Stir the mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, carefully neutralize the excess acid by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the product with an organic solvent like ethyl acetate or DCM.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to afford the deprotected 4-aryl-1H-pyrazole.
Quantitative Data
The following table presents representative data for the Suzuki-Miyaura coupling of this compound with various coupling partners, demonstrating the versatility of the building block.
| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodoanisole | Pd(PPh₃)₄ (5%) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 91 |
| 3-Bromopyridine | PdCl₂(dppf) (3%) | Cs₂CO₃ | 1,4-Dioxane | 90 | 8 | 88 |
| 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂/SPhos (2%) | K₃PO₄ | Toluene/H₂O | 100 | 6 | 94 |
| 2-Chloronaphthalene | XPhos Pd G2 (2%) | K₃PO₄ | t-AmylOH | 110 | 16 | 85 |
| Vinyl triflate | Pd(PPh₃)₄ (5%) | Na₂CO₃ | DMF/H₂O | 80 | 4 | 82 |
Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: Logical workflow for post-coupling deprotection and functionalization.
Caption: Simplified BMP signaling pathway and the action of a pyrazole-based inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. [PDF] Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH | Semantic Scholar [semanticscholar.org]
- 4. Selective deprotection of N-Boc-imidazoles and... - Pergamos [pergamos.lib.uoa.gr]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Bases - Wordpress [reagents.acsgcipr.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. | Semantic Scholar [semanticscholar.org]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Pyrazole Boronic Acid Couplings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common side reactions encountered during pyrazole boronic acid couplings.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed in Suzuki-Miyaura couplings involving pyrazole boronic acids?
A1: The most prevalent side reactions include protodeboronation (replacement of the boronic acid group with a hydrogen), homocoupling (dimerization of the pyrazole boronic acid), and dehalogenation of the coupling partner.[1][2][3][4] Less common, but still possible, are oxidative degradation of the boronic acid and disproportionation reactions.[5][6]
Q2: How does the choice of palladium catalyst and ligand influence the outcome of the coupling reaction?
A2: The catalyst and ligand system is crucial for a successful coupling. Efficient catalysts can accelerate the desired cross-coupling, "outrunning" side reactions like protodeboronation.[3][7] For instance, electron-rich phosphine ligands, such as the Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos), are often effective in promoting efficient cross-coupling and can help suppress side reactions.[1][8] Pre-formed, active Pd(0) catalysts can also be beneficial by avoiding inefficient in-situ reduction steps.
Q3: What is the role of the base in pyrazole boronic acid couplings, and how does it affect side reactions?
A3: The base is essential for the transmetalation step in the Suzuki-Miyaura catalytic cycle. However, the choice and strength of the base can significantly impact the prevalence of side reactions. Strong bases, like sodium hydroxide (NaOH), can accelerate protodeboronation.[8] Milder bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are often preferred to minimize this side reaction.[8][9]
Q4: Can the pyrazole N-H group interfere with the coupling reaction?
A4: Yes, the acidic N-H proton of unprotected pyrazoles can interfere with the catalytic cycle. The resulting pyrazolate anion can coordinate to the palladium center, potentially deactivating the catalyst and promoting side reactions like dehalogenation.[1] In some cases, N-protection of the pyrazole may be necessary to achieve higher yields and cleaner reactions.
Troubleshooting Guides
Issue 1: Significant Protodeboronation Observed
Symptoms:
-
Low yield of the desired coupled product.
-
Presence of a major byproduct corresponding to the pyrazole with a hydrogen atom in place of the boronic acid group.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing protodeboronation.
Detailed Solutions:
-
Optimize Base Selection: Strong bases can accelerate protodeboronation.[8]
-
Recommendation: Switch to a weaker, non-hydroxide base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[8]
-
-
Lower Reaction Temperature: Elevated temperatures can increase the rate of protodeboronation.[1][8]
-
Recommendation: Attempt the reaction at the lowest temperature that allows for efficient catalytic turnover, for example, starting at 60-80 °C.[8]
-
-
Control Water Content: Water can act as a proton source for protodeboronation.[8]
-
Recommendation: Use anhydrous solvents and thoroughly dry all glassware. Consider adding activated molecular sieves (e.g., 4Å) to the reaction mixture.
-
-
Improve Catalytic System: A slow catalytic cycle exposes the boronic acid to degrading conditions for a longer period.
-
Recommendation: Increase the catalyst loading or use more active catalysts and ligands, such as Buchwald-type biarylphosphine ligands.[8]
-
-
Use Boronic Acid Surrogates: For particularly unstable boronic acids, using a more stable derivative can be beneficial.
Issue 2: Formation of Homocoupled Bipyrazole Product
Symptoms:
-
A significant byproduct with a mass corresponding to the dimer of the pyrazole boronic acid is observed.
-
Reduced yield of the desired cross-coupled product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing homocoupling.
Detailed Solutions:
-
Rigorous Exclusion of Oxygen: Oxygen can promote the homocoupling of boronic acids.[4][11]
-
Recommendation: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[4]
-
-
Choice of Palladium Source: The use of Pd(II) salts as catalyst precursors can lead to homocoupling at the beginning of the reaction.[11]
-
Recommendation: Use a Pd(0) source directly. Alternatively, pre-heating the reaction mixture containing the catalyst, base, and aryl halide before adding the pyrazole boronic acid can help to ensure the formation of the active Pd(0) species and minimize direct reaction with the boronic acid.[4]
-
-
Consider Additives: Certain additives can suppress homocoupling.
-
Recommendation: The addition of a mild reducing agent, such as potassium formate, has been shown to minimize the concentration of free Pd(II) and thus reduce homocoupling.[12]
-
Quantitative Data Summary
The following tables summarize quantitative data on the impact of various reaction parameters on the yield of pyrazole Suzuki-Miyaura couplings.
Table 1: Comparison of Catalytic Systems for the Coupling of 4-Bromopyrazoles with Phenylboronic Acid
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 56 | [1] |
| XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 100 | 80 | [1] |
| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | High Yield | [13] |
| XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 100 | 61-86 | [1] |
Table 2: Effect of Base on a Model Suzuki-Miyaura Coupling Reaction
| Base | Yield (%) | Reference |
| Na₂CO₃ | 98 | [9] |
| K₂CO₃ | High Yield | [9] |
| K₃PO₄ | High Yield | [9] |
| NaOH | Low Yield | [9] |
| KOH | Low Yield | [9] |
| NaOAc | Moderate Yield | [9] |
| TEA | Low Yield | [9] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Halopyrazole with a Pyrazole Boronic Acid
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Halopyrazole (1.0 equiv)
-
Pyrazole boronic acid or boronic ester (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., XPhos Pd G2, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Degassed water
Procedure:
-
Vessel Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the halopyrazole, pyrazole boronic acid (or ester), and the base.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the anhydrous solvent and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for another 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC, LC-MS, or GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[14][15]
Experimental Workflow Diagram:
Caption: General experimental workflow for pyrazole Suzuki-Miyaura coupling.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.ie [fishersci.ie]
- 7. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Palladium-Catalyzed Coupling of Pyrazole Boronic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the palladium-catalyzed Suzuki-Miyaura cross-coupling of pyrazole boronic acids.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki-Miyaura coupling of pyrazole boronic acids, offering systematic approaches to identify and resolve them.
| Problem | Potential Causes | Recommended Solutions |
| Low or No Product Yield | 1. Catalyst Inactivity: The palladium catalyst may be inactive or have decomposed. 2. Inefficient Transmetalation: Slow or incomplete transfer of the pyrazole group from boron to palladium. 3. Protodeboronation: The pyrazole boronic acid is consumed by a competing reaction with a proton source.[1] 4. Poor Reagent Quality: Degradation of the boronic acid, aryl halide, or solvent. | 1. Catalyst and Ligand Integrity: Use fresh, high-quality palladium catalysts and phosphine ligands. Store them under an inert atmosphere to prevent oxidation.[2] For Pd(II) precatalysts, ensure complete in-situ reduction to Pd(0).[3] 2. Optimize Reaction Conditions: Screen different bases, solvents, and temperatures. The choice of base is critical for activating the boronic acid.[2] 3. Minimize Protodeboronation: Use anhydrous solvents and consider using boronic esters (e.g., pinacol esters) which are generally more stable than boronic acids.[4][5] 4. Reagent Quality Control: Use freshly purchased or purified reagents and ensure solvents are anhydrous and degassed. |
| Formation of Side Products | 1. Homocoupling of Boronic Acid: Two molecules of the pyrazole boronic acid couple together. This is often promoted by the presence of oxygen.[3][5] 2. Dehalogenation of the Coupling Partner: The aryl halide is reduced, removing the halogen atom. | 1. Maintain Inert Atmosphere: Thoroughly degas all solvents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[2][6] 2. Catalyst and Ligand Choice: Select a catalyst system known to suppress homocoupling. The use of bulky, electron-rich phosphine ligands can be beneficial. |
| Reaction Fails to Go to Completion | 1. Catalyst Deactivation: The active Pd(0) species is converted to an inactive form. The nitrogen atoms in the pyrazole ring can coordinate to the palladium center, deactivating the catalyst.[6] 2. Insufficient Reagent: One of the coupling partners has been fully consumed. | 1. Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may be necessary.[7] 2. Add Fresh Catalyst: In some cases, adding a second portion of the catalyst midway through the reaction can help drive it to completion. 3. Check Stoichiometry: Ensure the stoichiometry of the reactants is correct. An excess of the boronic acid (1.2-1.5 equivalents) is often used. |
| Inconsistent or Unreproducible Results | 1. Variable Reagent Quality: Batch-to-batch variations in the quality of the boronic acid, catalyst, or base. 2. Sensitivity to Reaction Conditions: Small variations in temperature, stirring rate, or inerting technique can have a significant impact. | 1. Standardize Reagents: Use reagents from a reliable source and, if possible, from the same batch for a series of experiments. 2. Rigorous Experimental Technique: Maintain consistent and precise control over all reaction parameters. |
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction is not working (low to no yield). What are the first things I should check?
A1: When a Suzuki coupling fails, start by assessing these key parameters:
-
Catalyst Activity: Ensure your palladium source and ligand are active. If you are using a Pd(II) precatalyst, it must be reduced in situ.[3] Consider using a more active, pre-formed Pd(0) catalyst or a palladacycle.
-
Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and catalyst decomposition.[3] Ensure your solvent is properly degassed and the reaction is performed under a strictly inert atmosphere.
-
Reagent Integrity: Verify the quality of your pyrazole boronic acid and aryl halide. Boronic acids, especially heteroaryl boronic acids, can be prone to decomposition.
-
Base and Solvent: The choice of base and solvent is crucial. An inappropriate combination can lead to poor results. Ensure the base is strong enough to activate the boronic acid but not so strong as to cause significant side reactions.
Q2: I am observing a significant amount of homocoupled pyrazole boronic acid in my reaction mixture. How can I prevent this?
A2: Homocoupling is a common side reaction, often exacerbated by the presence of oxygen which can re-oxidize the Pd(0) catalyst to Pd(II), which then promotes this side reaction.[5] To minimize homocoupling:
-
Rigorous Degassing: Ensure all solvents are thoroughly degassed before use by methods such as freeze-pump-thaw or by bubbling an inert gas through the solvent for an extended period.
-
Maintain Inert Atmosphere: Keep the reaction vessel under a positive pressure of an inert gas (argon or nitrogen) throughout the entire process.
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce the amount of homocoupling compared to in-situ generated catalysts from Pd(II) sources.
Q3: My pyrazole boronic acid seems to be unstable. What can I do?
A3: Pyrazole boronic acids can be less stable than their aryl counterparts.[8] Consider the following:
-
Use a Boronic Ester: Pyrazole boronic acid pinacol esters are generally more stable and easier to handle than the corresponding boronic acids.[4] They can often be used directly in Suzuki coupling reactions.
-
Fresh is Best: Use freshly prepared or recently purchased pyrazole boronic acid. If you suspect decomposition, you can try to purify it before use.
-
Protecting Groups: If the pyrazole NH is unprotected, it can sometimes interfere with the reaction.[9] N-protection (e.g., with a Boc group) can improve stability and reactivity, though this adds extra synthetic steps.[10]
Q4: Which palladium catalyst and ligand combination is best for pyrazole boronic acid coupling?
A4: The optimal catalyst system can be substrate-dependent. However, some combinations have shown broad utility:
-
Pd(PPh₃)₄: This is a classic and often effective catalyst for Suzuki couplings.
-
Pd(dppf)Cl₂: This catalyst is known for its robustness and is often a good choice for challenging couplings.
-
Buchwald Ligands: Bulky, electron-rich phosphine ligands such as SPhos and XPhos, in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, are highly active and can be very effective for coupling heteroaryl boronic acids.[9]
Q5: How does the position of the boronic acid group on the pyrazole ring affect the reaction?
A5: The reactivity can be influenced by the position of the boronic acid group (e.g., 3-, 4-, or 5-position) due to electronic and steric effects. While there is no universal rule, the electronic nature of the pyrazole ring and any substituents can affect the ease of transmetalation. It is often necessary to screen reaction conditions for each specific isomer to find the optimal setup.
Data Presentation: Comparison of Catalytic Systems
The following tables summarize the performance of various palladium catalysts in the Suzuki-Miyaura coupling of pyrazole derivatives.
Table 1: Suzuki Coupling of 4-Bromopyrazoles with Arylboronic Acids [11]
| Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 8 | 90-98 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | t-AmOH | 110 | 4 | >95 |
| XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 100 | 6 | >90 |
Table 2: Suzuki Coupling of 3- and 4-Bromopyrazoles with Phenylboronic Acid [9]
| Pyrazole Substrate | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromopyrazole | P1 (6-7) | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 86 |
| 3-Bromopyrazole | P1 (6-7) | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 75 |
P1 is an XPhos-derived precatalyst.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halopyrazole with a Pyrazole Boronic Acid using Pd(PPh₃)₄
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Halopyrazole (1.0 equiv)
-
Pyrazole boronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene and Water (e.g., 4:1 v/v)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the halopyrazole, pyrazole boronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture (e.g., 4 mL of toluene and 1 mL of water for a 0.5 mmol scale reaction).
-
Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[2][3]
Protocol 2: Optimized Protocol for Challenging Couplings using a Buchwald Ligand
This protocol is recommended for less reactive substrates or when the general procedure gives low yields.
Materials:
-
Halopyrazole (1.0 equiv)
-
Pyrazole boronic acid pinacol ester (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous, degassed t-Amyl alcohol
-
Schlenk tube or similar reaction vessel
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the halopyrazole, pyrazole boronic acid pinacol ester, Pd(OAc)₂, SPhos, and K₃PO₄ to a dry Schlenk tube with a stir bar.
-
Solvent Addition: Add the degassed t-Amyl alcohol.
-
Reaction Execution: Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitoring and Workup: Follow the same monitoring and workup procedures as described in Protocol 1.[3]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Steric Hindrance in Couplings with Substituted Pyrazole Boronic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with sterically hindered substituted pyrazole boronic acids in coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Suzuki-Miyaura coupling reaction with a substituted pyrazole boronic acid is resulting in low to no yield. What are the primary factors to investigate?
A1: Low or no conversion in Suzuki-Miyaura coupling with sterically hindered pyrazole boronic acids can be attributed to several factors. The initial points to verify are the integrity and activity of your reagents and catalyst. Ensure the palladium catalyst is active and the boronic acid has not degraded. The presence of acidic protons on the pyrazole ring can inhibit the reaction.[1] Additionally, steric hindrance from substituents on the pyrazole ring or the coupling partner can significantly slow down the reaction.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: Standard palladium catalysts may be ineffective. The use of bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos is often necessary to facilitate the coupling of sterically hindered substrates.
-
Base Selection: The choice of base is critical. Stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases.
-
Solvent and Temperature: Aprotic polar solvents like dioxane, THF, or toluene, often with a small amount of water, are commonly used. Increasing the reaction temperature can help overcome the activation energy barrier caused by steric hindrance.
-
Degassing: Thoroughly degassing the solvent and reaction mixture is crucial to prevent catalyst deactivation and unwanted side reactions.
Q2: I am observing significant homocoupling of my pyrazole boronic acid. How can this side reaction be minimized?
A2: Homocoupling is a common side reaction, often promoted by the presence of oxygen or an excess of the palladium catalyst. To mitigate this, rigorous degassing of the reaction mixture is essential. Using a pre-catalyst or a Pd(0) source can also be beneficial. Additionally, adjusting the stoichiometry of the reactants, particularly by not using a large excess of the boronic acid, can help reduce homocoupling.
Q3: My pyrazole boronic acid is unstable and prone to protodeboronation. What strategies can I employ to improve its stability and reactivity?
A3: Protodeboronation, the cleavage of the C-B bond, is a common issue with boronic acids, especially under basic conditions. To circumvent this, consider converting the boronic acid to a more stable derivative, such as a pinacol ester or a trifluoroborate salt. These derivatives are generally more robust and release the boronic acid in situ during the reaction, maintaining a low concentration and minimizing degradation.
Q4: Are there alternative coupling reactions to the Suzuki-Miyaura coupling for sterically hindered pyrazoles?
A4: While Suzuki-Miyaura coupling is widely used, other cross-coupling reactions can be effective for sterically hindered substrates. For instance, Stille coupling, which utilizes organotin reagents, can sometimes be more efficient for challenging couplings. However, the toxicity of organotin compounds is a significant drawback. Another alternative is the Negishi coupling, which employs organozinc reagents and often proceeds under milder conditions.
Data Presentation: Reaction Conditions and Yields
The following tables summarize reaction conditions and corresponding yields for the Suzuki-Miyaura coupling of substituted pyrazoles from published literature.
Table 1: Suzuki-Miyaura Coupling of 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines with Various Boronic Acids
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | 3-Pyridinylboronic acid | 6i | 91 |
| 2 | 4-Dibenzothienylboronic acid | 6j | 92 |
| 3 | 1H-Pyrazole-4-boronic acid | - | <50 |
Reaction Conditions: 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivative (1 equiv.), boronic acid (2 equiv.), K₂CO₃ (2 equiv.), XPhos (10 mol%), XPhosPdG2 (10 mol%) in EtOH/water, microwave irradiation at 135 °C for 40 min.[2]
Table 2: Suzuki-Miyaura Coupling of Bromopyrazoles with Arylboronic Acids
| Entry | Pyrazole Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromopyrazole | Phenylboronic acid | P1 (6-7) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 86 |
| 2 | 4-Bromopyrazole | 4-Methoxyphenylboronic acid | P1 (6-7) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 75 |
| 3 | 3-Bromopyrazole | 2-Methylphenylboronic acid | P1 (6-7) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 61 |
Reaction Conditions: Aryl halide (1.00 mmol), boronic acid (2.00 mmol), K₃PO₄ (2.00 mmol) in dioxane (4 mL) and H₂O (1 mL).[1]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Sterically Hindered Substituted Pyrazole Boronic Acid
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Sterically hindered substituted pyrazole boronic acid (or its pinacol ester) (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%)
-
Bulky phosphine ligand (e.g., XPhos, if not using a pre-catalyst with the ligand incorporated)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 10:1)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or microwave vial, add the substituted pyrazole boronic acid, aryl halide, palladium pre-catalyst, and base under an inert atmosphere (e.g., argon or nitrogen).
-
Solvent Addition: Add the degassed solvent mixture to the reaction vessel via syringe.
-
Degassing: Further degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.
-
Reaction: Heat the sealed reaction vessel to the desired temperature (typically 80-120 °C) with vigorous stirring. The use of microwave irradiation can significantly reduce reaction times.
-
Monitoring: Monitor the progress of the reaction by TLC, LC-MS, or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Caption: Decision tree for troubleshooting low yields.
References
Navigating the Challenges of Pyrazole Boronic Acids in Suzuki Coupling: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, particularly for the construction of biaryl and heteroaryl structures prevalent in pharmaceuticals. However, the use of pyrazole boronic acids in these reactions is often complicated by a significant side reaction: protodeboronation. This unwanted process, where the boronic acid moiety is replaced by a hydrogen atom, consumes the starting material and reduces the yield of the desired coupled product.
This technical support center provides a comprehensive guide to understanding, troubleshooting, and mitigating the protodeboronation of pyrazole boronic acids under Suzuki conditions.
Troubleshooting Guide: Minimizing Protodeboronation
This guide addresses common issues encountered during the Suzuki coupling of pyrazole boronic acids and offers solutions to minimize the undesired protodeboronation side reaction.
| Issue | Potential Cause | Recommended Solution |
| High levels of protodeboronated pyrazole detected | Presence of water: Water acts as a proton source for the protodeboronation reaction.[1][2][3] | - Use anhydrous solvents and reagents.- Dry glassware thoroughly before use.- Consider running the reaction under inert, anhydrous conditions. |
| Inappropriate base selection: Strong bases, especially in aqueous solutions, can accelerate the rate of protodeboronation.[3] | - Switch to a weaker, non-hydroxide base such as K₃PO₄, K₂CO₃, or CsF.[1][2] | |
| High reaction temperature: Elevated temperatures can increase the rate of protodeboronation relative to the desired Suzuki coupling.[1] | - Attempt the reaction at a lower temperature (e.g., 60-80 °C).- If the reaction is sluggish at lower temperatures, consider a more active catalyst/ligand system rather than increasing the temperature.[1] | |
| Low or no yield of the desired coupled product | Inefficient catalytic system: A slow Suzuki coupling reaction allows more time for the pyrazole boronic acid to decompose via protodeboronation.[1] | - Use a highly active palladium precatalyst and a suitable ligand (e.g., XPhos or SPhos) to accelerate the cross-coupling reaction.[1] |
| Instability of the pyrazole boronic acid: Some pyrazole boronic acids are inherently unstable under Suzuki conditions.[1] | - Convert the pyrazole boronic acid to a more stable derivative, such as a pinacol ester, MIDA (N-methyliminodiacetic acid) boronate, or an organotrifluoroborate salt. These derivatives often exhibit a "slow release" of the boronic acid, keeping its concentration low and minimizing side reactions.[4] | |
| Reaction stalls or is incomplete | Catalyst deactivation: The presence of unprotected N-H groups on the pyrazole ring can potentially inhibit the palladium catalyst.[1] | - For N-H pyrazoles, consider N-protection (e.g., with a Boc or methyl group) if compatible with the overall synthetic route.- Use a catalyst system known to be robust for heteroaromatic couplings.[1] |
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem with pyrazole boronic acids?
A1: Protodeboronation is an undesired side reaction in which the carbon-boron bond of the pyrazole boronic acid is cleaved and replaced with a carbon-hydrogen bond.[4] This reaction consumes your starting material, leading to a lower yield of the desired coupled product and the formation of a simple pyrazole byproduct, which can complicate purification. Heteroaromatic boronic acids, including pyrazoles, are often more susceptible to protodeboronation than their aryl counterparts.[1]
Q2: How can I detect if protodeboronation is occurring in my reaction?
A2: The most common method to detect protodeboronation is through analysis of the crude reaction mixture by techniques such as LC-MS, GC-MS, or ¹H NMR. You should look for a byproduct with a mass corresponding to the pyrazole core without the boronic acid group.
Q3: Are certain pyrazole boronic acid isomers more prone to protodeboronation?
A3: While systematic studies are limited, the position of the boronic acid group on the pyrazole ring can influence its stability. Additionally, the electronic properties of other substituents on the pyrazole ring can play a role. Unprotected N-H pyrazoles can also present unique challenges due to potential catalyst inhibition.[1]
Q4: Is it better to use a pyrazole boronic acid or its pinacol ester?
A4: In many cases, using a pyrazole boronic acid pinacol ester is advantageous. Pinacol esters are generally more stable than the corresponding boronic acids and are less prone to protodeboronation.[5] They act as a "slow-release" source of the boronic acid under the reaction conditions, which helps to keep the concentration of the more reactive free boronic acid low, thus minimizing side reactions.[4]
Q5: What is the role of the base in protodeboronation?
A5: The base in a Suzuki reaction is necessary to activate the boronic acid for transmetalation. However, the choice of base is critical as it can also promote protodeboronation. Strong bases, particularly in the presence of water, can increase the rate of this unwanted side reaction.[2] Weaker bases like potassium phosphate (K₃PO₄) or cesium fluoride (CsF) are often preferred for sensitive substrates like pyrazole boronic acids.[1]
Quantitative Data on Suzuki Coupling of Pyrazoles
The following tables summarize reaction conditions and yields for the Suzuki-Miyaura coupling of various pyrazole derivatives, providing a comparative overview of different catalytic systems and conditions.
Table 1: Suzuki Coupling of 4-Bromopyrazoles with Phenylboronic Acid
| Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | 6 | 70-95 | [6][7] |
| PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85-95 | N/A |
| XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 61-86 | [1][8] |
Table 2: Suzuki Coupling of Unprotected N-H Pyrazoles with Arylboronic Acids
| Catalyst Precatalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| P1 or P2 Precatalysts | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | 70-95 | [1][6] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Bromopyrazoles using Pd(PPh₃)₄
Materials:
-
4-Bromopyrazole derivative (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Na₂CO₃ (2.5 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add the 4-bromopyrazole, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).
-
Seal the vessel and heat the reaction mixture to 90 °C with vigorous stirring for 6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[7]
Protocol 2: Optimized Suzuki-Miyaura Coupling of Unprotected N-H Pyrazoles
Materials:
-
N-H Pyrazole halide (e.g., 4-bromo-1H-pyrazole) (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
XPhos Pd G2 precatalyst (P1) or SPhos Pd G2 precatalyst (P2) (1.0–1.5 mol%)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
In a glovebox, charge a reaction vial with the N-H pyrazole halide, arylboronic acid, palladium precatalyst, and K₃PO₄.
-
Add 1,4-dioxane and water (typically in a 4:1 ratio).
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 60 °C with stirring for 5-8 hours.
-
Monitor the reaction progress by LC-MS.
-
After cooling to room temperature, work up the reaction as described in Protocol 1.[1]
Visualizing the Process
To better understand the reaction dynamics, the following diagrams illustrate the key pathways and decision-making processes involved in managing the protodeboronation of pyrazole boronic acids.
Caption: Competing pathways: The desired Suzuki cycle versus the undesired protodeboronation.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Improving solubility of 1-tert-Butoxycarbonyl-1H-pyrazole-4-boronic acid in reaction mixtures
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address solubility challenges encountered when using 1-tert-Butoxycarbonyl-1H-pyrazole-4-boronic acid in reaction mixtures, particularly in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide: Improving Solubility
Issue: My this compound is not dissolving in the reaction solvent, leading to a heterogeneous mixture and poor reaction yield.
This is a common issue due to the amphiphilic nature of the molecule, which contains both a polar boronic acid group and a non-polar tert-Butoxycarbonyl (Boc) protecting group. Below is a step-by-step guide to systematically address this problem.
Troubleshooting Workflow
Caption: A troubleshooting workflow for addressing solubility issues.
Frequently Asked Questions (FAQs)
Q1: What are the best initial solvents to try for dissolving this compound in a Suzuki coupling reaction?
A good starting point is a mixture of a polar aprotic solvent and water. Common choices include Dioxane/Water, THF/Water, or Toluene/Water, often in a ratio of 4:1 to 10:1. The water helps to dissolve the inorganic base and facilitates the activation of the boronic acid for transmetalation. For anhydrous conditions, polar aprotic solvents like DMF or Dioxane can be effective.
Q2: My reaction is biphasic (organic/aqueous), but the conversion is very slow. How can I improve this?
Slow conversion in biphasic systems is often due to poor mass transfer between the two phases.
-
Vigorous Stirring: Ensure the reaction is being stirred vigorously to create an emulsion, which maximizes the surface area between the aqueous and organic layers.
-
Phase-Transfer Catalysts (PTCs): Adding a PTC like tetrabutylammonium bromide (TBAB) can significantly speed up the reaction.[1] PTCs help transport the activated boronate species from the aqueous phase to the organic phase where the catalyst resides.[1]
Q3: Can the choice of base affect the solubility and overall success of the reaction?
Absolutely. The base is a critical component.
-
Solubility: The base itself needs to have some solubility in the reaction medium to be effective. If you are using an aqueous mixture, inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are common choices.[1] For anhydrous systems, an organic base might be considered.
-
Physical Form: Always use a finely powdered and dry base. Clumps or coarse particles have a reduced surface area, which can lead to incomplete reactions and poor reproducibility.[1]
Q4: I am still facing solubility issues. Would converting the boronic acid to its pinacol ester help?
Yes, this is an excellent strategy. Boronic acids can be unstable and are often converted to their corresponding boronate esters, such as the pinacol ester, to improve stability and solubility in organic solvents.[2][3][4] The pinacol ester can then be used directly in the Suzuki coupling reaction. This approach can also minimize side reactions like protodeboronation.[5]
Q5: Will increasing the reaction temperature help with solubility?
Yes, in most cases, increasing the temperature will improve the solubility of the boronic acid. Many Suzuki reactions are run at elevated temperatures (e.g., 80-110 °C), which not only helps with solubility but also increases the reaction rate. However, be mindful of the thermal stability of your substrates and catalyst.
Data Presentation
Table 1: Qualitative Solubility and Solvent System Recommendations
| Solvent/System | Type | Suitability for Suzuki Coupling | Notes |
| Dioxane / Water | Biphasic | Excellent | A very common and effective system. Typically a 4:1 to 10:1 ratio. |
| Toluene / Water | Biphasic | Excellent | Another standard choice, particularly for less polar substrates. |
| Tetrahydrofuran (THF) / Water | Biphasic | Good | Good general-purpose solvent system. |
| Dimethylformamide (DMF) | Polar Aprotic | Good | Can be used as a single solvent or with water. Good for dissolving polar substrates. |
| Acetonitrile (MeCN) | Polar Aprotic | Moderate | Can be effective, but solvent effects on selectivity have been noted.[6] |
| Alcohols (e.g., Isopropanol) | Polar Protic | Moderate | Can be used as a co-solvent. |
Experimental Protocols
Protocol: General Procedure for a Suzuki-Miyaura Coupling with Solubility Enhancement
This protocol outlines a typical Suzuki-Miyaura coupling reaction, incorporating steps to address potential solubility issues of this compound.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 1-Boc-pyrazole-4-boronic acid and pyrazole-4-boronic acid in Suzuki-Miyaura Coupling
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is critical for the efficient synthesis of target molecules. Pyrazole moieties are prevalent in a wide range of biologically active compounds, making pyrazole-containing reagents highly valuable. This guide provides an objective comparison of the reactivity of 1-Boc-pyrazole-4-boronic acid and pyrazole-4-boronic acid in the context of the Suzuki-Miyaura cross-coupling reaction, supported by experimental data.
Executive Summary
The primary difference in reactivity between 1-Boc-pyrazole-4-boronic acid and pyrazole-4-boronic acid stems from the presence of the tert-butoxycarbonyl (Boc) protecting group on the pyrazole nitrogen. The unprotected pyrazole's N-H proton can be acidic and its lone pair of electrons can coordinate to the palladium catalyst, potentially leading to catalyst inhibition and lower yields in Suzuki-Miyaura couplings.[1] The Boc group mitigates these issues by masking the N-H proton, which can result in cleaner reactions and improved outcomes.[2][3] However, the Boc group can be cleaved in situ under certain reaction conditions, which can be a desirable feature, eliminating a separate deprotection step.[2][3]
Physicochemical Properties
A comparison of the physicochemical properties of the two reagents, along with their common pinacol ester derivatives, is summarized below. Differences in properties such as melting point and storage temperature can suggest variations in stability and handling requirements.
| Property | 1-Boc-pyrazole-4-boronic acid | Pyrazole-4-boronic acid pinacol ester | 1-Boc-pyrazole-4-boronic acid pinacol ester |
| CAS Number | 947533-31-5[4] | 269410-08-4[5] | 552846-17-0 |
| Molecular Formula | C₈H₁₃BN₂O₄[4] | C₉H₁₅BN₂O₂ | C₁₄H₂₃BN₂O₄ |
| Molecular Weight | 212.01 g/mol [4] | 194.04 g/mol [5] | 294.15 g/mol |
| Form | Solid[4] | Solid | Solid |
| Melting Point | 157-161 °C[4] | Not specified | 82-86 °C |
| Storage Temperature | 2-8°C[4] | Not specified | 2-8°C |
Reactivity in Suzuki-Miyaura Coupling: A Comparative Analysis
1-Boc-pyrazole-4-boronic acid and its Derivatives
The use of the Boc-protected pyrazole boronic acid often allows for more robust and higher-yielding coupling reactions. The Boc group can be removed during the reaction or in a subsequent step.
| Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromobenzoyl-protected pyrazole | XPhos Pd G2 | K₃PO₄ | 1,4-dioxane/H₂O (4:1) | 100 | 24 | 85 | [2][3] |
| 4-Bromophenyl-substituted pyrazole | XPhos Pd G2 | K₃PO₄ | 1,4-dioxane/H₂O (4:1) | 100 | 24 | 95 | [2][3] |
Note: In these examples, the Boc group on a related substrate was cleaved in situ under the reaction conditions.
Pyrazole-4-boronic acid and its Derivatives
Successful coupling of unprotected pyrazole boronic acids has been achieved, often requiring careful selection of the catalyst and reaction conditions to overcome potential catalyst inhibition.
| Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromopyrazole | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-dioxane/H₂O (4:1) | 90 | 6 | 70-85 | [6] |
| 4-Bromopyrazole | XPhos-derived precatalyst P1 | K₃PO₄ | dioxane/H₂O | 100 | 24 | 61-86 | [1] |
Experimental Protocols
The following are representative experimental protocols for Suzuki-Miyaura coupling reactions involving both protected and unprotected pyrazole derivatives, adapted from the literature.
Protocol 1: Suzuki-Miyaura Coupling of a Boc-Protected Pyrazole Derivative
This protocol is adapted from a procedure for the coupling of a Boc-protected pyrazole with an aryl bromide, where the Boc group is cleaved in situ.[2][3]
Materials:
-
Boc-protected bromobenzoyl pyrazole derivative (1 equiv)
-
Arylboronic acid (2 equiv)
-
XPhos Pd G2 (5 mol%)
-
K₃PO₄ (4 equiv)
-
1,4-dioxane/water (4:1 mixture)
Procedure:
-
To a reaction vessel, add the Boc-protected bromobenzoyl pyrazole derivative, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).
-
Add the 1,4-dioxane/water solvent mixture, followed by the XPhos Pd G2 catalyst.
-
Heat the reaction mixture to 100°C and stir for 24 hours.
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Suzuki-Miyaura Coupling of an Unprotected Pyrazole
This protocol is a general procedure adapted from the literature for the coupling of an unprotected halopyrazole with an arylboronic acid.[1][6]
Materials:
-
4-Halopyrazole (1 equiv)
-
Arylboronic acid (1.1-2 equiv)
-
Pd(PPh₃)₄ (5 mol%) or XPhos-derived precatalyst (6-7 mol%)
-
Na₂CO₃ (2.5 equiv) or K₃PO₄ (2 equiv)
-
1,4-dioxane/water (4:1 mixture)
Procedure:
-
In a Schlenk tube, combine the 4-halopyrazole, arylboronic acid, and base.
-
Purge the tube with an inert atmosphere (e.g., argon).
-
Add the 1,4-dioxane/water solvent mixture and the palladium catalyst.
-
Heat the reaction mixture to 90-100°C and stir for 6-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution, and purify the residue by column chromatography.
Visualizing the Reaction and Reagent Selection
The following diagrams illustrate the general catalytic cycle of the Suzuki-Miyaura reaction and a decision-making workflow for choosing between 1-Boc-pyrazole-4-boronic acid and pyrazole-4-boronic acid.
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling.
Caption: Decision workflow for selecting the appropriate pyrazole boronic acid.
Conclusion
The choice between 1-Boc-pyrazole-4-boronic acid and pyrazole-4-boronic acid for Suzuki-Miyaura coupling depends on the specific requirements of the synthetic route. For syntheses where the pyrazole N-H is desired in the final product and issues with catalyst inhibition are encountered, the use of the Boc-protected reagent is a sound strategy. This approach can lead to cleaner reactions and potentially higher yields, with the added benefit of possible in situ deprotection under the right conditions. Conversely, for simpler substrates or when a free N-H is required from the outset, direct use of pyrazole-4-boronic acid can be effective with appropriate optimization of the catalytic system. Researchers should consider the nature of their substrates and the overall synthetic strategy when selecting between these two valuable reagents.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Boc-1H-pyrazole-4-boronic acid = 95 947533-31-5 [sigmaaldrich.com]
- 5. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | C9H15BN2O2 | CID 2774010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative study of palladium catalysts for pyrazole coupling
A Comparative Guide to Palladium Catalysts for Pyrazole Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The palladium-catalyzed cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with high efficiency. This guide provides a comparative analysis of common palladium catalyst systems for the N-arylation of pyrazoles, a critical transformation in the synthesis of a wide array of pharmaceutical compounds and functional materials. The performance of various catalysts, primarily focusing on those with phosphine and N-heterocyclic carbene (NHC) ligands, will be compared based on experimental data.
Performance Comparison of Palladium Catalysts
The efficacy of a palladium catalyst in pyrazole coupling is highly dependent on the ligand system employed. The choice of ligand influences catalyst stability, activity, and substrate scope. Below is a summary of performance data for different catalyst systems.
| Catalyst System (Precatalyst/Ligand) | Aryl Halide | Pyrazole | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd₂(dba)₃ / Ligand A | 4-Bromoanisole | Phenyltributyltin | K₃PO₄ | Toluene | 60 | 10 | 82 | 1 (Pd), 2 (Ligand) | |
| Pd₂(dba)₃ / Ligand B | 4-Bromoanisole | Phenyltributyltin | K₃PO₄ | Toluene | 60 | 10 | 94 | 1 (Pd), 2 (Ligand) | |
| Pd(OAc)₂ / P(tBu)₃ | 4-Chlorotoluene | Pyrazole | NaOtBu | Toluene | 100 | 24 | 95 | 1 | [1] |
| Pd(OAc)₂ / XPhos | 4-Chlorotoluene | Pyrazole | K₃PO₄ | t-BuOH | 100 | 24 | 98 | 1 | [2] |
| Pd/AdBrettPhos | Heterocyclic Bromides | Primary Amides | - | - | - | - | Moderate to Excellent | - | [3] |
| Pd-precatalyst / tBuBrettPhos | Bromoimidazoles/Bromopyrazoles | Amines | - | - | - | - | Moderate to Excellent | - | [3] |
| Pd(OAc)₂ / NHC-Pd(II) Complex | Aryl Halides | Terminal Alkynes | Cs₂CO₃ | DMF | RT | - | Excellent | - | [4] |
Note: Ligand A is 3,5-dimethyl-1-(2-(diphenylphosphino)phenyl)-1H-pyrazole and Ligand B is 3-tert-butyl-5-methyl-1-(2-(diphenylphosphino)phenyl)-1H-pyrazole.
Experimental Workflows and Methodologies
A general workflow for a palladium-catalyzed pyrazole coupling reaction involves the careful selection and combination of a palladium source, a ligand, a base, and a suitable solvent. The reaction is typically carried out under an inert atmosphere to prevent catalyst degradation.
General workflow for a palladium-catalyzed pyrazole coupling reaction.
A logical approach to comparing different palladium catalyst systems is essential for optimizing reaction conditions and achieving desired outcomes.
Logical flow for comparing palladium catalyst systems for pyrazole coupling.
Detailed Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 1-Benzyl-4-bromo-1H-pyrazole [5]
-
Reaction Setup: To an oven-dried reaction vial, add 1-benzyl-4-bromo-1H-pyrazole (1.0 equiv), the corresponding boronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add a suitable solvent mixture (e.g., toluene/ethanol/water, 4:1:1).
-
Reaction Execution: Seal the vial and heat the reaction mixture at the desired temperature (e.g., 80 °C) with stirring for the specified time (e.g., 12 hours).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of Aryl Bromides with Pyrazole [1][6]
-
Catalyst Preparation: In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., XPhos), and a base (e.g., NaOtBu) to a reaction tube.
-
Reagent Addition: Add the aryl bromide, pyrazole, and solvent (e.g., toluene).
-
Reaction Execution: Seal the tube and heat the mixture at the specified temperature (e.g., 100-110 °C) for the required time.
-
Work-up and Purification: Cool the reaction, dilute with a suitable solvent, and filter through a pad of celite. Concentrate the filtrate and purify the residue by chromatography.
Discussion of Catalyst Systems
Phosphine Ligands:
Buchwald's biarylphosphine ligands, such as XPhos, SPhos, and RuPhos, are highly effective for C-N cross-coupling reactions.[1] These ligands are electron-rich and sterically hindered, which promotes the crucial reductive elimination step in the catalytic cycle.[1] The steric bulk also helps to prevent the formation of inactive dimeric palladium species. Pyrazole-tethered phosphine ligands have also shown excellent catalytic activity in various cross-coupling reactions.[7]
N-Heterocyclic Carbene (NHC) Ligands:
NHC ligands are strong σ-donors, forming very stable bonds with palladium.[8] This stability often translates to higher catalyst turnover numbers and the ability to catalyze reactions with challenging substrates, such as aryl chlorides.[8][9] The steric and electronic properties of NHC ligands can be readily tuned, allowing for the optimization of catalytic activity.[9]
Conclusion
The choice of palladium catalyst for pyrazole coupling is a critical parameter that significantly impacts reaction efficiency and scope. For electron-rich and sterically demanding substrates, catalyst systems based on Buchwald's biarylphosphine ligands often provide excellent results. For more challenging transformations, including those involving aryl chlorides or requiring high catalyst stability, NHC-based palladium catalysts are a powerful alternative. The provided data and protocols serve as a starting point for researchers to select and optimize the appropriate catalytic system for their specific synthetic needs.
References
- 1. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 4. Carbamoyl-Substituted N-Heterocyclic Carbene Complexes of Palladium(II): Application to Sonogashira Cross-Coupling Reactions [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation of a Synthetic Route Using 1-tert-Butoxycarbonyl-1H-pyrazole-4-boronic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of complex heterocyclic scaffolds is a cornerstone of modern drug discovery. Among these, pyrazole-containing molecules have garnered significant attention due to their prevalence in a wide range of biologically active compounds. This guide provides a comprehensive validation of a synthetic route utilizing 1-tert-Butoxycarbonyl-1H-pyrazole-4-boronic acid, a key building block for introducing the pyrazole moiety. We present a comparative analysis of its performance in the widely used Suzuki-Miyaura cross-coupling reaction against alternative pyrazole-based reagents. This objective comparison, supported by experimental data from the literature, aims to inform strategic decisions in the synthesis of novel therapeutics.
Performance Comparison in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds. The choice of the boronic acid reagent is critical and can significantly impact reaction efficiency, yield, and substrate scope. Here, we compare the performance of this compound with other commonly used pyrazole-based coupling partners.
Table 1: Comparison of Pyrazole-Based Reagents in Suzuki-Miyaura Coupling with Aryl Halides
| Reagent | Coupling Partner | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) | Reference |
| This compound | 4-Bromopyrazole | Pd(PPh₃)₄ (5) | Na₂CO₃ | 1,4-Dioxane/H₂O | 6 | High (Specific yield not stated) | [1] |
| 1-(Tetrahydropyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester | 2,4-dichloro-5-fluoropyrimidine | Not Specified | Not Specified | Not Specified | Not Specified | 42 | [2] |
| (1-methyl-1H-pyrazol-5-yl)boronic acid pinacol ester | 2,4-dichloro-5-fluoropyrimidine | Not Specified | Not Specified | Not Specified | Not Specified | 42 | [2] |
| Unprotected Pyrazole-4-boronic acid | 3-Bromopyrazole | P1 (XPhos-derived precatalyst) (6-7) | K₃PO₄ | Dioxane/H₂O | 24 | 61-86 | [3] |
| Unprotected Pyrazole-4-boronic acid | 4-Bromopyrazole | P1 (XPhos-derived precatalyst) (6-7) | K₃PO₄ | Dioxane/H₂O | 24 | 61-86 | [3] |
Table 2: Comparison of Halogenated Pyrazoles in Suzuki-Miyaura Coupling
| Pyrazole Substrate | Coupling Partner | Catalyst | Key Observation | Reference |
| 4-Iodopyrazole | Arylboronic acids | Palladium-based | Higher reactivity, but more prone to dehalogenation, potentially lowering the yield of the desired product. | [4] |
| 4-Bromopyrazole | Arylboronic acids | Palladium-based | Lower reactivity than 4-iodopyrazole, but often leads to higher isolated yields due to less dehalogenation. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of synthetic routes. Below are representative experimental protocols for the Suzuki-Miyaura cross-coupling reaction involving pyrazole derivatives.
General Procedure for Suzuki-Miyaura Coupling of a Pyrazole Derivative with an Aryl Boronic Acid[1]
A mixture of the pyrazole derivative (0.1 mmol), the corresponding aryl boronic acid (1.1 equivalents), Pd(PPh₃)₄ (5 mol %), and Na₂CO₃ (2.5 equivalents) in a 4:1 mixture of 1,4-dioxane and water (2 mL) is placed in a Schlenk tube. The reaction mixture is degassed and then heated at 90 °C under an argon atmosphere for 6 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Suzuki-Miyaura Coupling of Unprotected Bromopyrazoles[3]
In a reaction vessel, the aryl halide (1.00 mmol), the boronic acid (2.00 mmol), the XPhos-derived precatalyst P1 (6–7 mol%), and K₃PO₄ (2.00 mmol) are combined. Dioxane (4 mL) and water (1 mL) are added, and the mixture is heated at 100 °C for 24 hours. Upon completion, the reaction is worked up by standard procedures to isolate the product. The isolated yields are reported as the average of two runs.
Mandatory Visualizations
To provide a clearer understanding of the synthetic strategy and its biological context, the following diagrams have been generated.
Caption: Synthetic route to 4-aryl-1H-pyrazoles using this compound.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Caption: Simplified CDK9 signaling pathway and the role of pyrazole-based inhibitors.[5][6]
Conclusion
This compound serves as a valuable and versatile reagent in the synthesis of pyrazole-containing compounds, particularly through the robust Suzuki-Miyaura cross-coupling reaction. The tert-Butoxycarbonyl (Boc) protecting group offers advantages in terms of stability and solubility, facilitating its use in organic synthesis. While direct, side-by-side comparative data under identical conditions is often proprietary or scattered across the literature, the available evidence suggests that it is a reliable choice for the introduction of the 4-pyrazolyl moiety.
The selection of the optimal pyrazole-based reagent and corresponding reaction conditions will ultimately depend on the specific substrate, desired scale of the reaction, and economic considerations. For instance, while unprotected pyrazole boronic acids can be effective, they may require higher catalyst loadings and longer reaction times.[3] Conversely, the choice between a 4-bromo or 4-iodopyrazole as the coupling partner presents a trade-off between reactivity and the potential for side reactions.[4]
The development of potent and selective CDK9 inhibitors, many of which feature a pyrazole core, highlights the importance of efficient synthetic routes to these scaffolds.[5][6] The methodologies and comparisons presented in this guide are intended to assist researchers in the rational design and execution of synthetic strategies targeting novel therapeutics in oncology and other disease areas.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Substituted vs. Unsubstituted Pyrazole Boronic Acids in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, pyrazole boronic acids are invaluable building blocks in the synthesis of complex molecules, particularly in the construction of carbon-carbon and carbon-heteroatom bonds. Their reactivity in widely-used cross-coupling reactions, such as the Suzuki-Miyaura and Chan-Lam couplings, is of paramount importance for efficient and high-yielding synthetic routes. This guide provides an objective comparison of the reactivity of unsubstituted and substituted pyrazole boronic acids, supported by experimental data, to aid in the selection of appropriate reagents and reaction conditions.
The reactivity of pyrazole boronic acids is significantly influenced by the nature and position of substituents on the pyrazole ring. These substituents can exert both electronic and steric effects, thereby modulating the nucleophilicity of the organoboron species and its ability to participate in the catalytic cycle. Generally, electron-donating groups on the pyrazole ring are expected to increase the electron density on the boron-bearing carbon, potentially accelerating the transmetalation step in Suzuki-Miyaura coupling. Conversely, electron-withdrawing groups may decrease this nucleophilicity. Steric hindrance around the boronic acid moiety can also play a crucial role, potentially impeding the approach of the bulky catalyst complex.
Suzuki-Miyaura Coupling: The Effect of Substitution
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. The reactivity of pyrazole boronic acids in this reaction is dependent on factors such as the catalyst system, base, solvent, and the electronic and steric nature of the coupling partners.
General Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Quantitative Data: Suzuki-Miyaura Coupling of Bromopyrazoles with Arylboronic Acids
The following table presents data on the Suzuki-Miyaura coupling of 3-bromo and 4-bromopyrazole with various arylboronic acids. While the pyrazole itself is not the boronic acid component in this specific dataset, it provides valuable insights into how substituents on the boronic acid partner affect the reaction outcome. Generally, electron-rich boronic acids tend to provide higher yields.[1]
| Entry | Pyrazole Substrate | Boronic Acid | Yield (%)[1] |
| 1 | 4-Bromopyrazole | Phenylboronic acid | 86 |
| 2 | 4-Bromopyrazole | 4-Methoxyphenylboronic acid | 84 |
| 3 | 4-Bromopyrazole | 4-(Trifluoromethyl)phenylboronic acid | 61 |
| 4 | 3-Bromopyrazole | Phenylboronic acid | 75 |
| 5 | 3-Bromopyrazole | 4-Methoxyphenylboronic acid | 78 |
| 6 | 3-Bromopyrazole | 4-(Trifluoromethyl)phenylboronic acid | 62 |
Reaction conditions: Aryl halide (1.00 mmol), boronic acid (2.00 mmol), Pd precatalyst (6–7 mol%), K₃PO₄ (2.00 mmol), dioxane/H₂O, 100 °C, 24 h.[1]
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromopyrazole with Phenylboronic Acid[1]
To a reaction vessel are added 4-bromopyrazole (1.00 mmol), phenylboronic acid (2.00 mmol), XPhos Pd G2 precatalyst (P1, 6-7 mol%), and potassium phosphate (K₃PO₄, 2.00 mmol). The vessel is evacuated and backfilled with argon. Dioxane (4 mL) and water (1 mL) are then added. The reaction mixture is stirred at 100 °C for 24 hours. After cooling to room temperature, the reaction is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 4-phenylpyrazole.
Chan-Lam Coupling: N-Arylation of Pyrazoles
The Chan-Lam coupling reaction is a powerful method for the formation of C-N bonds, typically employing a copper catalyst. The reactivity of pyrazole boronic acids in this context is influenced by the nucleophilicity of the pyrazole nitrogen and the ease of transmetalation with the copper catalyst.
General Signaling Pathway for Chan-Lam Coupling
Caption: Catalytic cycle of the Chan-Lam N-arylation of pyrazoles.
Quantitative Data: Chan-Lam N-Arylation of 3(5)-Nitro-1H-pyrazole
The following table provides data on the Chan-Lam N-arylation of 3(5)-nitro-1H-pyrazole with various substituted arylboronic acids. The presence of the electron-withdrawing nitro group on the pyrazole ring influences its nucleophilicity. The yields vary depending on the electronic nature of the substituent on the arylboronic acid.[2]
| Entry | Arylboronic Acid | Yield (%)[2] |
| 1 | Phenylboronic acid | 82 |
| 2 | 4-Methylphenylboronic acid | 85 |
| 3 | 4-Methoxyphenylboronic acid | 88 |
| 4 | 4-Chlorophenylboronic acid | 75 |
| 5 | 4-Fluorophenylboronic acid | 78 |
| 6 | 3-Nitrophenylboronic acid | 65 |
Reaction conditions: 3(5)-nitro-1H-pyrazole (1.6 mmol), arylboronic acid (2.6 mmol), Cu(OAc)₂ (0.1 mmol), NaOH (1.6 mmol), methanol, room temperature, air.[2]
Experimental Protocol: Chan-Lam N-Arylation of 3(5)-Nitro-1H-pyrazole with Phenylboronic Acid[2]
In a reaction flask, 3(5)-nitro-1H-pyrazole (1.6 mmol), phenylboronic acid (2.6 mmol), copper(II) acetate (Cu(OAc)₂, 0.1 mmol), and sodium hydroxide (NaOH, 1.6 mmol) are suspended in methanol. The mixture is stirred at room temperature under an air atmosphere. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the N-phenyl-3-nitropyrazole.
Boronic Acids vs. Boronate Esters: A Reactivity-Stability Trade-off
A crucial consideration in designing cross-coupling reactions is the choice between using a free boronic acid or a more stable boronate ester, such as a pinacol ester.
-
Reactivity: Boronic acids are generally more reactive than their corresponding boronate esters in Suzuki-Miyaura coupling.[3][4] This is often attributed to the greater Lewis acidity of the boronic acid, which facilitates the transmetalation step.
-
Stability: Boronate esters, particularly pinacol esters, exhibit significantly greater stability compared to boronic acids.[3] They are often crystalline solids that are less prone to protodeboronation and decomposition, making them easier to handle, purify, and store for long periods.[5]
The choice between a boronic acid and a boronate ester often depends on the specific requirements of the synthesis. For highly reactive coupling partners or when long-term storage is necessary, a boronate ester may be preferable. In cases where higher reactivity is needed to drive a challenging coupling, the corresponding boronic acid might be the better choice.
Conclusion
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
The Strategic Advantage of the Boc Protecting Group in Pyrazole Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient synthesis and functionalization of pyrazole scaffolds are critical for the discovery of novel therapeutics. The strategic use of protecting groups is paramount in multi-step syntheses. This guide provides a comprehensive comparison of the tert-butyloxycarbonyl (Boc) protecting group against other alternatives in pyrazole synthesis, supported by experimental data and detailed protocols.
The Boc group has emerged as a highly advantageous protecting group for the nitrogen atoms of the pyrazole ring. Its popularity stems from a combination of factors including high protection and deprotection yields, mild reaction conditions, and its ability to influence regioselectivity in subsequent reactions. This guide will delve into the key benefits of employing the Boc group, present comparative data, and provide detailed experimental procedures to aid in practical application.
Comparative Analysis: Boc vs. Other Protecting Groups
The selection of an appropriate protecting group is a critical decision in the synthetic route. While various protecting groups can be employed for pyrazoles, the Boc group often presents a superior profile, particularly in complex synthetic sequences.
| Protecting Group | Protection Conditions | Deprotection Conditions | Advantages | Disadvantages | Representative Yields (%) |
| Boc | (Boc)₂O, base (e.g., Et₃N, DMAP, Pyridine), solvent (e.g., DCM, DMF) | Acidic (e.g., TFA, HCl); Mild basic (e.g., NaBH₄ in EtOH) | High yields, mild conditions, stable to many reagents, can direct lithiation. | Can be cleaved under some basic conditions. | Protection: 94-99%[1][2], Deprotection: 75-98%[3][4][5] |
| THP | DHP, acid catalyst (e.g., PTSA) | Acidic (e.g., HCl, PTSA) | Green (solvent- and catalyst-free protection possible), stable to bases and organometallics. | Can be difficult to remove in the presence of other acid-sensitive groups. | Protection: Quantitative (solvent-free)[6][7] |
| Tosyl (Ts) | TsCl, base (e.g., Pyridine) | Strong acid (e.g., HBr/AcOH); Reductive cleavage (e.g., Na/NH₃) | Very stable to a wide range of conditions. | Harsh deprotection conditions can limit functional group compatibility. | Not readily available in comparative context. |
| Benzyl (Bn) | BnBr, base (e.g., NaH) | Catalytic hydrogenation (e.g., H₂/Pd-C) | Stable to acidic and basic conditions. | Not suitable for molecules with reducible functional groups (e.g., alkynes, nitro groups). | Not readily available in comparative context. |
Key Advantages of the Boc Protecting Group
High Yields and Mild Reaction Conditions
The introduction of the Boc group onto the pyrazole nitrogen typically proceeds in high to quantitative yields under mild conditions. The use of di-tert-butyl dicarbonate ((Boc)₂O) with a base such as triethylamine (Et₃N), 4-dimethylaminopyridine (DMAP), or pyridine in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF) is a standard and efficient protocol.[1][2]
Deprotection is also highly efficient and can be achieved under various conditions, offering valuable orthogonality. The most common method involves treatment with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which cleanly cleave the Boc group, releasing carbon dioxide and isobutene.[8][9] Notably, milder, selective deprotection methods have been developed. For instance, the use of sodium borohydride (NaBH₄) in ethanol can selectively deprotect N-Boc pyrazoles in excellent yields (75-98%) while leaving other sensitive groups intact.[3][4][5]
Orthogonality and Compatibility
The Boc group is stable under a wide range of reaction conditions, including those involving basic reagents and catalytic hydrogenation, making it compatible with other protecting groups like Cbz and Fmoc.[4] This orthogonality is a significant advantage in the synthesis of complex molecules with multiple functional groups that require protection.
Regioselectivity Control
The bulky tert-butyl group of the Boc protector can effectively block one of the nitrogen atoms in the pyrazole ring, thereby directing subsequent electrophilic substitution or metallation to a specific position. This steric hindrance is a powerful tool for achieving high regioselectivity in functionalization reactions.
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of Pyrazole
This protocol describes a general method for the N-protection of a pyrazole using di-tert-butyl dicarbonate.
Materials:
-
Pyrazole substrate
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard work-up and purification equipment
Procedure:
-
In a round-bottom flask, dissolve the pyrazole substrate (1.0 equiv.) in the chosen solvent (e.g., DCM).
-
Add the base (e.g., triethylamine, 1.1 equiv.).
-
To the stirred solution, add di-tert-butyl dicarbonate (1.1-1.5 equiv.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the pure N-Boc protected pyrazole.
Protocol 2: General Procedure for Acidic Deprotection of N-Boc Pyrazole
This protocol outlines the removal of the Boc group using trifluoroacetic acid.
Materials:
-
N-Boc protected pyrazole
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard work-up and purification equipment
Procedure:
-
Dissolve the N-Boc protected pyrazole (1.0 equiv.) in dichloromethane.
-
Add trifluoroacetic acid (typically 10-50% v/v in DCM) to the solution at room temperature.
-
Stir the reaction mixture at room temperature. The reaction is often accompanied by the evolution of gas (CO₂ and isobutene).[9] Monitor the reaction by TLC.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the gas evolution ceases.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
If necessary, purify the product by column chromatography or recrystallization.
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the use of the Boc protecting group in pyrazole synthesis.
Caption: General workflow for pyrazole synthesis using a Boc protecting group.
Caption: Deprotection pathways for N-Boc-pyrazoles.
References
- 1. researchgate.net [researchgate.net]
- 2. Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling [mdpi.com]
- 3. [PDF] Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH | Semantic Scholar [semanticscholar.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Selective deprotection of N-Boc-imidazoles and... - Pergamos [pergamos.lib.uoa.gr]
- 6. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. [PDF] Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles | Semantic Scholar [semanticscholar.org]
- 8. books.rsc.org [books.rsc.org]
- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
A Comparative Guide to the Reaction Kinetics of 1-Boc-pyrazole-4-boronic Acid Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance. For researchers in drug discovery and materials science, the synthesis of molecules containing the pyrazole moiety is of significant interest due to their prevalence in bioactive compounds. This guide provides a comprehensive analysis of the reaction kinetics for the Suzuki-Miyaura coupling of 1-Boc-pyrazole-4-boronic acid with a focus on comparing catalytic systems, reaction conditions, and yields to facilitate the selection of optimal synthetic routes.
Performance Comparison of Catalytic Systems
The choice of catalyst, ligand, base, and solvent system is critical in determining the rate and efficiency of the Suzuki-Miyaura coupling. While specific kinetic data for 1-Boc-pyrazole-4-boronic acid is not extensively published, valuable insights can be drawn from studies on structurally similar pyrazole derivatives, particularly the coupling of 4-bromopyrazoles with various arylboronic acids. The following tables summarize the performance of different catalytic systems in these related reactions, offering a predictive framework for the coupling of 1-Boc-pyrazole-4-boronic acid.
Table 1: Comparison of Catalytic Systems for the Suzuki-Miyaura Coupling of 4-Bromopyrazoles with Arylboronic Acids [1]
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | 6 | 75-95 |
| XPhos Pd G2 | K₃PO₄ | Toluene | 100 | 12 | 80-98 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 16 | 85-95 |
Table 2: Alternative Catalytic Systems for Coupling of Nitrogen-Rich Heterocycles [2]
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| P1 (XPhos precatalyst) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 24 | 61-86 |
| P2 (SPhos precatalyst) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 15-20 | Good to Excellent |
Analysis of Reaction Kinetics
The rate of a Suzuki-Miyaura reaction is influenced by several factors, including the electronic and steric properties of the coupling partners, the nature of the catalyst and ligand, the strength of the base, and the polarity of the solvent. The transmetalation step, involving the transfer of the organic group from the boron atom to the palladium center, is often rate-limiting. For heteroaryl boronic acids like 1-Boc-pyrazole-4-boronic acid, side reactions such as protodeboronation can compete with the desired cross-coupling, impacting the overall yield and reaction kinetics.
Representative Kinetic Profile of a Suzuki-Miyaura Coupling Reaction
Caption: A typical kinetic profile for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Accurate kinetic analysis requires careful experimental setup and monitoring. The following protocols provide a general framework for conducting and analyzing the Suzuki-Miyaura coupling of 1-Boc-pyrazole-4-boronic acid.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), 1-Boc-pyrazole-4-boronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., XPhos Pd G2, 2-5 mol%) to the flask.
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., Toluene or 1,4-Dioxane/H₂O mixture) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC or GC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol for Reaction Monitoring by HPLC:
-
Sample Preparation: At predetermined time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture and quench it in a known volume of a suitable solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Inject the quenched sample into an HPLC equipped with a suitable column (e.g., C18).
-
Quantification: Determine the concentration of reactants and products by integrating the respective peak areas and comparing them to a calibration curve or the internal standard.
-
Kinetic Profile: Plot the concentration or yield of the product as a function of time to generate a kinetic profile.
Experimental Workflow and Catalytic Cycle
The general workflow for a Suzuki-Miyaura coupling experiment and the underlying catalytic cycle are visualized below.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 1-tert-Butoxycarbonyl-1H-pyrazole-4-boronic acid
Researchers and scientists handling 1-tert-Butoxycarbonyl-1H-pyrazole-4-boronic acid must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and prevent chemical hazards. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with standard laboratory safety practices.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be aware of the hazards associated with this compound. The compound is known to cause skin and eye irritation and may cause respiratory irritation.[1][2][3] Adherence to proper personal protective equipment (PPE) is mandatory.
| Personal Protective Equipment (PPE) & Safety Measures | Specification |
| Eye/Face Protection | Chemical safety goggles or glasses. |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] |
| Respiratory Protection | Use in a well-ventilated area. Avoid breathing dust.[1][3] |
| Hygiene | Wash hands thoroughly after handling. |
Step-by-Step Disposal Protocol
The following protocol outlines the approved procedure for the disposal of this compound. This process is designed to be straightforward and to mitigate risks effectively.
Experimental Protocol: Chemical Waste Disposal
-
Preparation: Ensure all required PPE is correctly worn. Prepare a designated waste container, which must be clearly labeled for chemical waste.
-
Collection: Carefully sweep up the solid this compound.[1] Avoid generating dust.
-
Containment: Place the collected material into a suitable, sealed container for disposal.[1]
-
Labeling: Clearly label the container with the chemical name: "this compound".
-
Storage: Store the sealed waste container in a designated, well-ventilated chemical waste storage area, away from incompatible materials.
-
Final Disposal: Arrange for the disposal of the container through an approved waste disposal plant. Do not release it into the environment.[1]
Disposal Workflow
The logical flow of the disposal procedure is illustrated in the diagram below, providing a clear visual guide for laboratory personnel.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 1-tert-Butoxycarbonyl-1H-pyrazole-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-tert-Butoxycarbonyl-1H-pyrazole-4-boronic acid. Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance.
Immediate Safety Precautions
This compound is a chemical that requires careful handling due to its potential hazards. Based on available safety data, it is classified as a substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3][4]
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[5][6]
-
Ensure that eyewash stations and safety showers are readily accessible in the immediate vicinity of the workstation.[5][7]
Hygiene Measures:
-
Avoid all personal contact with the chemical, including the inhalation of dust or vapors.[7]
-
Wash hands thoroughly with soap and water after handling and before breaks.[5]
-
Do not eat, drink, or smoke in the laboratory.
-
Immediately remove any contaminated clothing and wash it before reuse.[7]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[5][7][8] | To protect eyes from contact, which can cause serious irritation.[7] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or butyl rubber) should be worn.[5][7][8] Inspect gloves for any damage before use and change them immediately if contaminated.[5] | To prevent skin contact and potential irritation.[7] |
| Body Protection | A laboratory coat is required.[7] For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat. | To protect skin from accidental splashes or spills. |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5][7][8] | To prevent respiratory tract irritation.[1][7] |
Operational Plan: Step-by-Step Handling Procedure
A strict operational protocol is crucial for the safe handling of this compound.
-
Preparation:
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling:
-
Post-Handling:
-
Clean the work area to remove any residual chemical.
-
Properly dispose of all contaminated materials and waste.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5]
-
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.[7]
Waste Collection and Disposal:
| Waste Type | Disposal Procedure |
| Solid Waste | Place in a clearly labeled, sealed container for hazardous waste. |
| Liquid Waste | Collect in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed. |
| Contaminated PPE | Dispose of in a designated hazardous waste container.[10] |
| Empty Containers | Triple rinse with a suitable solvent. The rinsate must be collected and treated as hazardous waste. The "empty" container should still be disposed of as hazardous waste unless local regulations permit otherwise after thorough cleaning.[11] |
Disposal Decision Workflow:
Caption: Waste disposal workflow for this compound.
Spill Response Protocol
In the event of a spill, follow these procedural steps:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[7]
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by washing with soap and water.[7]
-
Report: Report the spill to the appropriate safety personnel.
References
- 1. N-Boc-1H-吡唑-4-硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. biosynth.com [biosynth.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 7. benchchem.com [benchchem.com]
- 8. leelinework.com [leelinework.com]
- 9. scienceequip.com.au [scienceequip.com.au]
- 10. benchchem.com [benchchem.com]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
